4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the class of 1,2,4-triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This specific compound is characterized by the presence of a chlorophenyl group attached to a triazole ring, which contributes to its pharmacological properties. It has been studied for its potential applications in treating various conditions, including as an anticonvulsant agent and for its antimicrobial properties.
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione falls under the category of heterocyclic compounds, specifically triazoles. These compounds are known for their role in pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves several steps:
The synthesis can be monitored using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure at each stage of synthesis. For example, characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm successful synthesis .
The molecular formula for 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is C10H10ClN3S. The structure features:
The compound's molecular weight is approximately 239.72 g/mol. The presence of the chlorine atom significantly influences its electronic properties and reactivity .
The compound participates in various chemical reactions typical for triazoles and thiones:
Reactions can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and selectivity .
The mechanism of action for 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is believed to involve:
Studies have shown that derivatives exhibit varying degrees of anticonvulsant effects in animal models, indicating potential therapeutic applications .
The compound typically appears as a crystalline solid with a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature.
Key chemical properties include:
Relevant analytical methods like High Performance Liquid Chromatography (HPLC) are employed for purity assessment and stability studies .
4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several potential applications:
Research continues into optimizing its efficacy and exploring new therapeutic applications based on its unique chemical structure and biological activity .
The compound 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione represents a structurally specialized derivative within the 1,2,4-triazole-3-thione chemical class. Its systematic name follows IUPAC conventions where the parent heterocycle is identified as 2,4-dihydro-3H-1,2,4-triazole-3-thione, indicating the thione tautomer of the triazole ring system. The 4-[(3-chlorophenyl)methyl] prefix specifies the benzyl-type substituent at the N4 position with a chlorine atom at the meta position of the phenyl ring. This compound is cataloged in PubChem under the identifier CID 4503808 and displays the molecular formula C₁₁H₁₂ClN₃S, corresponding to a molecular weight of 253.75 g/mol [1].
Structurally, the molecule consists of two planar components: the triazole-thione ring and the 3-chlorophenyl system. The presence of the thione group (-C=S) at position 3 creates a potential metal-binding pharmacophore critical for biological activity. The benzyl substituent at N1 facilitates hydrophobic interactions with biological targets, while the meta-chlorine atom provides electronic modulation and steric influence. The compound exists predominantly in the thione tautomeric form rather than the thiol form, as confirmed by spectroscopic analyses showing characteristic thione carbon signals at approximately δ 168-170 ppm in ¹³C NMR spectra [4] [6].
Table 1: Molecular Descriptors of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Property | Value | Description |
---|---|---|
Systematic Name | 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | IUPAC nomenclature |
Molecular Formula | C₁₁H₁₂ClN₃S | Elemental composition |
PubChem CID | 4503808 | Chemical database identifier |
Molecular Weight | 253.75 g/mol | Mass of compound |
Tautomeric Form | Thione (3-thione) | Predominant isomeric form |
Key Functional Groups | Triazole ring, thione group, benzyl substituent, chloroaryl | Functional characteristics |
The chemistry of 1,2,4-triazole-3-thiones dates to 1896 when Freund first synthesized these heterocycles through thermal cyclization of formylthiosemicarbazides. Throughout the 20th century, synthetic methodologies evolved significantly, with the alkaline cyclization of thiosemicarbazides emerging as a robust preparative route [5]. Medicinal interest in this scaffold intensified following the discovery that substituted triazole-thiones serve as versatile precursors for Mannich reactions, enabling the synthesis of aminomethyl derivatives with enhanced bioavailability profiles [6].
The therapeutic significance of triazole-thiones became prominently established with the clinical introduction of ribavirin (a triazole carboxamide nucleoside) as a broad-spectrum antiviral agent. This breakthrough validated the pharmacological relevance of the triazole core and stimulated extensive exploration of structurally modified analogs [7]. Contemporary medicinal chemistry exploits triazole-thiones as privileged scaffolds with demonstrated antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. Their mechanism-based applications include metallo-β-lactamase inhibition, where the thione group serves as a zinc-binding pharmacophore critical for enzymatic inhibition [2].
Recent advances focus on structural hybridization, combining the triazole-thione core with pharmacologically active substituents. The emergence of bacterial resistance to β-lactam antibiotics has particularly driven research into triazole-thiones as potential β-lactamase inhibitors. Studies demonstrate that derivatives like those bearing chlorophenyl substituents effectively inhibit New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM) enzymes, positioning them as promising candidates for antibiotic adjuvant development [2].
The incorporation of 3-chlorophenylmethyl substituents in heterocyclic compounds confers specific physicochemical and biointeraction properties essential for pharmacological activity. Chlorine's strong electronegativity (Pauling scale: 3.16) induces moderate electron-withdrawing effects that influence the electron density of the entire molecule. This electronic modulation enhances the compound's capacity to engage in halogen bonding interactions with biological targets, particularly with oxygen and nitrogen atoms in enzyme active sites [4]. The meta-position on the phenyl ring specifically provides an optimal steric and electronic configuration that balances target affinity and compound bioavailability.
In metallo-β-lactamase inhibition, the 3-chlorobenzyl moiety enhances hydrophobic interactions within the enzyme's active site, particularly with residues Leu65, Met67, Phe70, Val73, and Trp93 located in the L3 loop. Molecular modeling studies of triazole-3-thiones containing this substituent reveal deep penetration into the hydrophobic pocket of NDM-1, complementing the zinc-coordinating function of the triazole-thione core [2]. The chlorine atom specifically contributes to binding affinity through halogen-π interactions with aromatic residues in the active site.
Beyond enzyme inhibition, the 3-chlorophenylmethyl group substantially influences pharmacokinetic properties. Chlorine incorporation generally increases lipophilicity (as measured by log P values), enhancing membrane permeability while maintaining an appropriate balance for aqueous solubility. This substituent also improves metabolic stability by protecting against oxidative degradation, particularly when positioned meta to the benzyl attachment point [4] [5].
Table 2: Bioactivity Comparison of Triazole-3-thiones with Different Aryl Substituents
Aryl Substituent | Target Activity | Potency Range | Key Interactions |
---|---|---|---|
3-Chlorophenyl | Metallo-β-lactamases (NDM-1/VIM) | IC₅₀: Low micromolar (4-12 μM) | Hydrophobic pocket filling, halogen bonding |
4-Nitrophenyl | Antifungal agents | MIC: 25-50 μg/mL | Electron-withdrawing effect, hydrogen bonding |
Unsubstituted phenyl | Anticonvulsant models | ED₅₀: 45-60 mg/kg | Hydrophobic interactions |
4-Trifluoromethylphenyl | Anticancer (HepG2/MCF-7) | IC₅₀: 15-25 μM | Enhanced lipophilicity, steric effects |
5-Bromothiophene | Antibacterial | MIC: 8-32 μg/mL | Hydrophobic interactions, chalcogen bonding |
Despite promising bioactivity profiles, several research gaps exist regarding 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. A primary deficiency concerns the limited understanding of its exact inhibition mechanisms against metallo-β-lactamases beyond preliminary molecular modeling. Detailed structural biology studies, particularly high-resolution cocrystal structures with clinically relevant MBLs (e.g., NDM-1, VIM-2, IMP-1), are notably absent in current literature. Such structural data would elucidate precise zinc coordination geometry and binding site interactions essential for rational inhibitor optimization [2].
Another significant gap involves the compound's modest microbiological synergistic activity when combined with β-lactam antibiotics. While enzymatic inhibition has been demonstrated in vitro, translation to effective bacterial cell sensitization remains insufficiently explored. This limitation likely stems from suboptimal pharmacokinetic properties, including potential permeability barriers across bacterial membranes and susceptibility to efflux mechanisms in Gram-negative pathogens [2]. Additionally, comprehensive structure-activity relationship (SAR) studies specifically focused on modifications of the 3-chlorobenzyl group remain underdeveloped. Exploration of bioisosteric replacements for the chlorine atom or benzyl linker could enhance target affinity while improving physicochemical properties.
Future research should prioritize:
Recent synthetic innovations, particularly enzymatic glycosylation using purine nucleoside phosphorylase, offer promising routes to novel derivatives with potentially enhanced bioavailability and target selectivity [7]. The application of such methodologies to 3-chlorobenzyl triazole-thiones could generate nucleoside analogs with improved pharmacological properties.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3